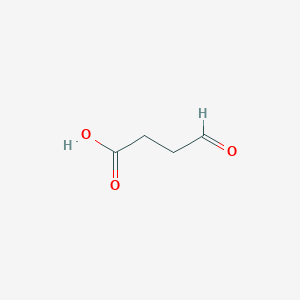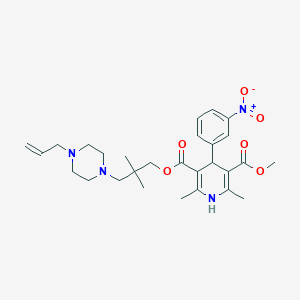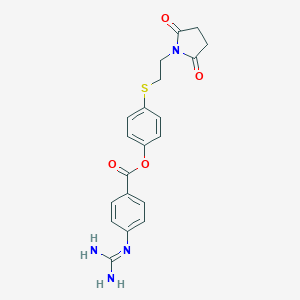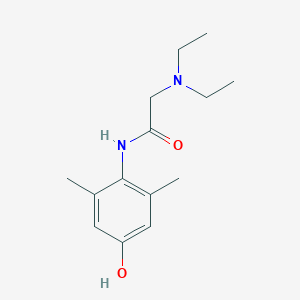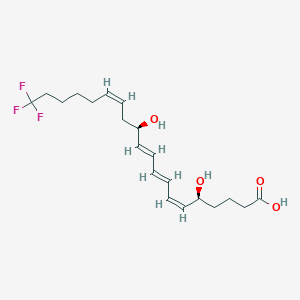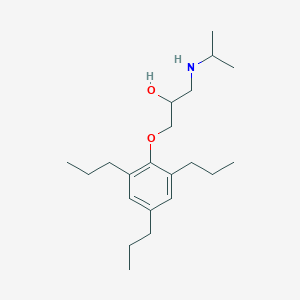
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist used in scientific research. It is a chemical compound with a molecular formula of C22H36N2O2 and a molecular weight of 368.53 g/mol.
Wirkmechanismus
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well characterized and is the basis for its use in scientific research.
Biochemische Und Physiologische Effekte
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase airway resistance, and decrease insulin secretion. It has also been shown to have an effect on lipid metabolism, with some studies suggesting that it may increase lipolysis and decrease lipogenesis. The biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 are the subject of ongoing research.
Vorteile Und Einschränkungen Für Laborexperimente
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of advantages and limitations for lab experiments. One of its main advantages is its selectivity for the β2-adrenergic receptor, which allows for the study of the specific effects of β2-adrenergic receptor activation. Its limitations include its relatively short half-life, which requires frequent dosing, and its potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Other areas of interest include its effects on the immune system and its potential use in the treatment of asthma and other respiratory disorders. Continued research into the biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 may lead to the development of new therapeutic targets and treatments.
Synthesemethoden
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 can be synthesized by reacting 2,4,6-tripropylphenol with isopropylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-bromo-3-chloropropane to form the desired compound. The synthesis method of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 is primarily used in scientific research as a selective β2-adrenergic receptor antagonist. It has been shown to have a high affinity for the β2-adrenergic receptor and a low affinity for the β1-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation. 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been used in a variety of studies, including those focused on the cardiovascular system, respiratory system, and metabolism.
Eigenschaften
CAS-Nummer |
121864-88-8 |
|---|---|
Produktname |
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- |
Molekularformel |
C21H37NO2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-(2,4,6-tripropylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H37NO2/c1-6-9-17-12-18(10-7-2)21(19(13-17)11-8-3)24-15-20(23)14-22-16(4)5/h12-13,16,20,22-23H,6-11,14-15H2,1-5H3 |
InChI-Schlüssel |
LFAKCPDXNKYJBU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
Synonyme |
1-(4,6-propyl)dihydroalprenolol 3H-DHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



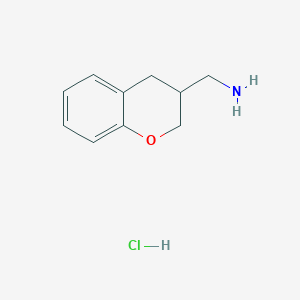

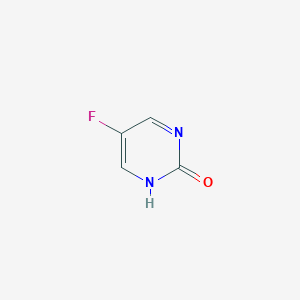
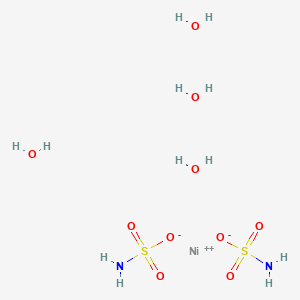

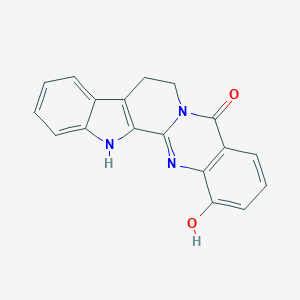
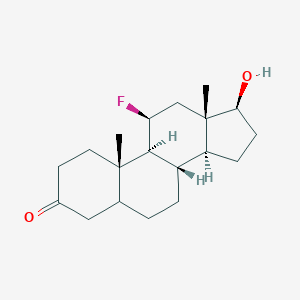
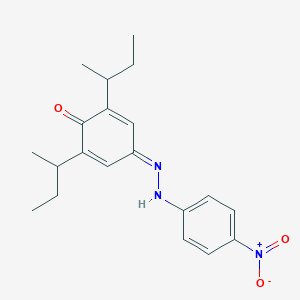
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
